molecular formula C9H7BrN2O B1270663 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 71566-07-9

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1270663
CAS RN: 71566-07-9
M. Wt: 239.07 g/mol
InChI Key: AVXXUFMZRHQRTK-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a molecule that belongs to the oxadiazole class, characterized by a heterocyclic ring containing oxygen, nitrogen, and carbon atoms. These compounds are known for their wide range of applications in material science, chemistry, and as potential therapeutic agents due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives often involves the dehydration of diarylhydrazide under specific conditions to achieve high yields. Reaction conditions are meticulously optimized to enhance the efficiency of synthesis processes, utilizing various techniques including palladium-catalyzed cross-coupling reactions (Liu Yu et al., 2006).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using spectroscopic methods such as IR, 1H NMR, and sometimes X-ray crystallography. These analyses reveal detailed information about the geometric and electronic structures of the compounds, which are crucial for understanding their chemical reactivity and properties (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, including electrophilic substitution and cyclization, which are pivotal for their chemical diversity and potential bioactivity. Their chemical reactivity is often studied in the context of developing novel compounds with enhanced biological or physical properties (A. Kaneria et al., 2016).

Physical Properties Analysis

The physical properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are determined using standard laboratory techniques and are essential for the formulation and application of these compounds in various industries (Li-rong Zhu et al., 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for participating in further chemical transformations, are central to the application of oxadiazole derivatives. These properties are extensively studied through experimental and theoretical methods to design compounds with desired functions and activities (A. Kudelko et al., 2015).

Scientific Research Applications

Antimicrobial and Antileishmanial Activity

A study by Ustabaş et al. (2020) synthesized a compound closely related to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, characterized it, and evaluated its antimicrobial and antileishmanial activities. The compound exhibited low effectiveness against three bacterial species and high antileishmanial activity.

Synthesis and Reaction Studies

Yang et al. (2007) investigated the reaction of a similar oxadiazole compound with various unsaturated compounds, leading to the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).

Insecticidal Activity

Qi et al. (2014) synthesized a series of compounds containing the 1,3,4-oxadiazole ring and evaluated their insecticidal activities against the diamondback moth. Some compounds showed significant insecticidal activities (Qi et al., 2014).

Photoinduced Molecular Rearrangements

Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, demonstrating their potential in forming various heterocyclic compounds upon irradiation in the presence of nitrogen nucleophiles (Buscemi et al., 1996).

Corrosion Inhibition

Ammal et al. (2018) studied the effect of 1,3,4-oxadiazole derivatives on the corrosion inhibition of mild steel in sulfuric acid, revealing that these compounds can form a protective layer and exhibit mixed-type inhibition behavior (Ammal et al., 2018).

Luminescence Properties

Mikhailov et al. (2016) synthesized oxadiazole derivatives and their metal chelates, discovering that some compounds showed significant luminescence, which could be useful in various applications (Mikhailov et al., 2016).

Liquid Crystalline Properties

Ali and Tomi (2018) synthesized and characterized a series of 1,2,4-oxadiazole derivatives, investigating their mesomorphic behaviors and finding that some derivatives exhibited enantiotropic liquid crystal with nematic texture (Ali & Tomi, 2018).

Potential in Anticancer Research

Zhang et al. (2005) identified a novel apoptosis inducer related to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, which showed activity against breast and colorectal cancer cell lines. This study highlights the potential of such compounds in anticancer research (Zhang et al., 2005).

Safety And Hazards

Safety data sheets for similar compounds often recommend avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . They also often recommend using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on similar compounds could include further studies on their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, these compounds could be studied for potential applications in various fields, such as medicine and chemistry .

properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXXUFMZRHQRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361054
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

CAS RN

71566-07-9
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromobenzamide (5.3 g) and dimethylformamide dimethoxyacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexane) to give the title compound (D41) as a white solid (2.9 g). LCMS electrospray (+ve) 240 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
dimethylformamide dimethoxyacetal
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromobenzamide (5.3 g) and N,N-dimethylacetamide dimethylacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1 N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexanes) to give the title compound (D14) as a white solid (2.9 g). LCMS electrospray (+ve) 239, 241 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
F Liu, S Dawadi, KM Maize, R Dai… - Journal of medicinal …, 2017 - ACS Publications
The pyridoxal 5′-phosphate (PLP)-dependent transaminase BioA catalyzes the second step in the biosynthesis of biotin in Mycobacterium tuberculosis (Mtb) and is an essential …
Number of citations: 34 pubs.acs.org

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